molecular formula C33H44O17 B11934833 (+)-Medioresinol di-O-beta-D-glucopyranoside

(+)-Medioresinol di-O-beta-D-glucopyranoside

Cat. No.: B11934833
M. Wt: 712.7 g/mol
InChI Key: WENLQSBQPMFCOA-NHADZOKISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Medioresinol di-O-beta-D-glucopyranoside typically involves the extraction from natural sources such as the barks of Eucommia ulmoides . The compound can be isolated using solvents like DMSO, pyridine, methanol, and ethanol . The extraction process is followed by purification steps to obtain the compound in high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The barks of Eucommia ulmoides are processed using solvents, and the compound is isolated through various chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (+)-Medioresinol di-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(+)-Medioresinol di-O-beta-D-glucopyranoside has a wide range of scientific research applications. It is used in chemistry for studying lignan glycosides and their derivatives. In biology, the compound is investigated for its antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects, including its role in treating various diseases. The compound also finds applications in the industry, particularly in the development of natural product-based pharmaceuticals and nutraceuticals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (+)-Medioresinol di-O-beta-D-glucopyranoside include other lignan glycosides such as 5,7-dihydroxy-3-methoxy-6-C-methylflavone 8,4’-di-O-beta-D-glucopyranoside and kaempferol 3,4’-di-O-beta-D-glucopyranoside . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of biological activities and its potential therapeutic applications. Its specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C33H44O17

Molecular Weight

712.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32+,33-/m0/s1

InChI Key

WENLQSBQPMFCOA-NHADZOKISA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC

Origin of Product

United States

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